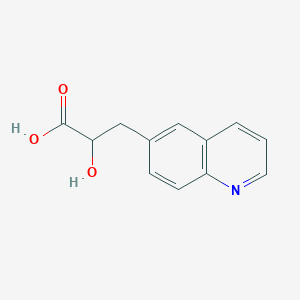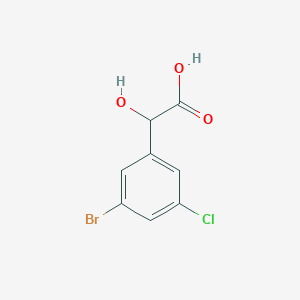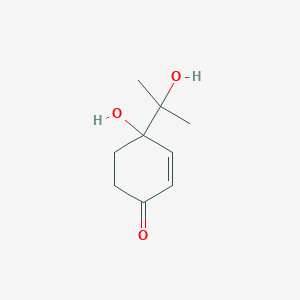
tert-butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, an isothiocyanate group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl (3R)-3-aminopiperidine-1-carboxylate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using an organic solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group without unwanted side reactions.
Industrial Production Methods: Industrial production of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Thioureas, thiocarbamates, and related derivatives.
Oxidation Reactions: Oxygenated derivatives such as sulfoxides or sulfones.
Reduction Reactions: Amines and related compounds.
科学的研究の応用
Chemistry: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The isothiocyanate group is known for its biological activity, including antimicrobial and anticancer properties. Researchers investigate its use in drug design and development .
Industry: The compound finds applications in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
作用機序
The mechanism of action of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
tert-Butyl isocyanate: Similar in structure but lacks the piperidine ring.
tert-Butyl thiocyanate: Contains a thiocyanate group instead of an isothiocyanate group.
tert-Butyl (3R)-3-aminopiperidine-1-carboxylate: Precursor in the synthesis of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate.
Uniqueness: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate is unique due to the presence of both the isothiocyanate group and the piperidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3/t9-/m1/s1 |
InChIキー |
IKQQACDYIJWBPQ-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N=C=S |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)





![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)






